
N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexyl group, two methyl groups, and a thiazin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine typically involves the reaction of cyclohexylamine with appropriate thiazin precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thiazin ring. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process may also include purification steps such as distillation or crystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazin ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Applications De Recherche Scientifique
N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclohexyl-N-methyl-6H-1,3-thiazin-2-amine
- N-Cyclohexyl-N-ethyl-6H-1,3-thiazin-2-amine
- N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-4-amine
Uniqueness
N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine is unique due to its specific substitution pattern and the presence of both cyclohexyl and dimethyl groups. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
89996-32-7 |
|---|---|
Formule moléculaire |
C12H20N2S |
Poids moléculaire |
224.37 g/mol |
Nom IUPAC |
N-cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C12H20N2S/c1-10-8-13-12(15-9-10)14(2)11-6-4-3-5-7-11/h8,11H,3-7,9H2,1-2H3 |
Clé InChI |
YTJJUTXXRSYTKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(SC1)N(C)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



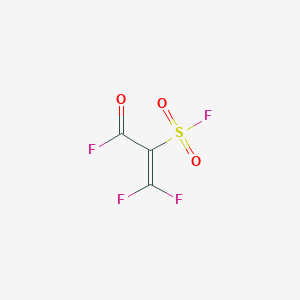
![Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane](/img/structure/B14385063.png)
![2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14385064.png)
![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
![3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14385084.png)
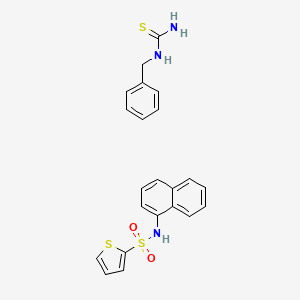
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)
![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)
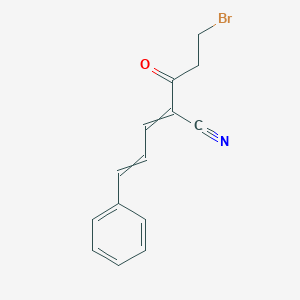
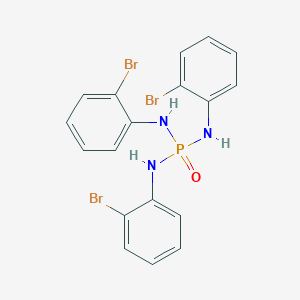
![Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]-](/img/structure/B14385122.png)
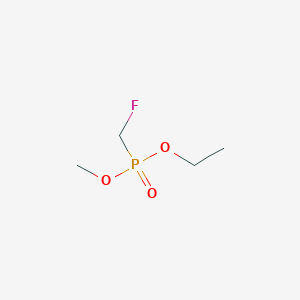
![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)
